molecular formula C14H12Cl2FNO3 B1139596 methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate CAS No. 105392-26-5

methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate

Cat. No.: B1139596
CAS No.: 105392-26-5
M. Wt: 332.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate is a structurally complex organic compound characterized by a cyclopropyliminomethyl group, a fluorinated dichlorophenyl ring, and a hydroxyprop-2-enoate ester moiety. The compound’s structural features, such as hydrogen-bonding donors/acceptors (hydroxy and imine groups) and halogen substituents, may influence its physicochemical properties and intermolecular interactions .

Properties

IUPAC Name

methyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FNO3/c1-21-14(20)9(6-18-7-2-3-7)13(19)8-4-12(17)11(16)5-10(8)15/h4-7,19H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOERDDQRVKVCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105392-26-5
Record name 2-(2,4-Dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylic acid, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Molecular Characteristics

  • Molecular Formula : C₁₄H₁₄Cl₂FNO₃
  • Molecular Weight : 315.17 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate exhibit notable anticancer activity. For instance, compounds containing the 2,4-dichloro-5-fluorophenyl moiety have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. These findings suggest that the incorporation of specific halogenated phenyl groups can enhance the cytotoxicity of the compound against tumor cells .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The presence of the hydroxyl group may also contribute to increased solubility and bioavailability, enhancing its therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary assays indicate that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The dichlorofluorophenyl group is hypothesized to play a crucial role in its antimicrobial efficacy by disrupting bacterial cell membranes .

Study 1: Anticancer Activity Assessment

A study conducted on synthesized derivatives similar to this compound demonstrated that certain analogs exhibited IC50 values in the low micromolar range against A549 and MDA-MB-231 cell lines. The results were compared with standard chemotherapeutics like Taxol, showing promising results for further development .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for several strains tested, suggesting strong potential as a lead compound for antibiotic development .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerA5495 µM
MDA-MB-2316 µM
AntimicrobialE. coli16 µg/mL
S. aureus32 µg/mL

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate exhibit anticancer properties. Studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study Example:

A study evaluated a series of acrylate derivatives for their anticancer activity against human cancer cell lines. One derivative demonstrated significant cytotoxicity with an IC50 value of 0.016 μM against DPP-4, indicating strong potential for further development as an anticancer agent .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and obesity.

Key Findings:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A related compound was found to inhibit DPP-IV with an IC50 of 0.011 μM, highlighting the potential for this class of compounds in managing type 2 diabetes .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

Data Overview:

Research has indicated that certain derivatives show effectiveness against gram-positive and gram-negative bacteria, with varying degrees of potency based on structural modifications .

Toxicological Considerations

While exploring its applications, it is crucial to consider the safety profile of this compound. Reports indicate that similar compounds can cause skin irritation and eye damage, necessitating careful evaluation during development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares functional groups with other halogenated aryl derivatives and enolate esters. For example:

  • 2-Ethylhexyl Methylphosphonofluoridate (CAS 458-71-9): While distinct in backbone, this compound also features a fluorinated phosphonate ester. Unlike the target compound, it lacks aromatic chlorine substituents and hydrogen-bonding hydroxy groups, likely resulting in lower polarity and reduced crystallinity .
  • Ethyl 2-{[5-Methoxy-4-(3-Nitrophenoxy)-2-Pyrimidinyl]Sulfanyl}Acetate (CAS 338423-44-2): This pyrimidine derivative shares ester and aromatic substitution motifs but differs in heterocyclic core and hydrogen-bonding capacity. The nitro group in this analogue may enhance π-stacking interactions compared to the dichloro-fluorophenyl group in the target compound .

Hydrogen-Bonding and Crystallographic Behavior

Graph set analysis, as outlined by Bernstein et al., could classify these interactions (e.g., D or R motifs) . In contrast, compounds like 2-Ethylhexyl Methylphosphonofluoridate lack such groups, relying instead on weaker van der Waals forces for crystal cohesion .

Computational and Experimental Validation

The structural determination of such compounds typically employs tools like SHELX for refinement and ORTEP for graphical representation . For instance, validation metrics (e.g., R-factors, displacement parameters) derived from SHELXL refinements would highlight differences in molecular rigidity between the target compound and analogues like 5-Aminopyrimidin-2(1H)-one Hydrochloride (CAS 33631-17-3), which has a simpler heterocyclic system .

Data Tables for Key Comparisons

Property Target Compound 2-Ethylhexyl Methylphosphonofluoridate Ethyl 2-{[5-Methoxy-4-(3-Nitrophenoxy)-2-Pyrimidinyl]Sulfanyl}Acetate
Molecular Formula C₁₄H₁₂Cl₂FNO₄ C₉H₂₀FO₂P C₁₆H₁₇N₃O₆S
Key Functional Groups Hydroxy, imine, dichloro-fluorophenyl, ester Phosphonofluoridate, alkyl chain Pyrimidine, nitro, methoxy, thioether
Hydrogen-Bonding Capacity High (OH, imine N-H) Low (no H-bond donors) Moderate (pyrimidine N, ester O)
Halogen Content 2 Cl, 1 F 1 F None

Challenges in Comparative Analysis

The provided evidence lacks direct data on the target compound’s synthesis, bioactivity, or crystallographic parameters. Structural comparisons are inferred from general principles of halogen effects, hydrogen bonding, and ester reactivity . For instance, the dichloro-fluorophenyl group may enhance lipophilicity compared to non-halogenated analogues, while the hydroxy group could improve solubility—a balance critical for bioavailability.

Q & A

Q. What are the key synthetic strategies for preparing methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate?

Methodological Answer: The synthesis typically involves three stages:

Cyclopropylimine Formation : Condensation of cyclopropylamine with a carbonyl precursor (e.g., aldehyde or ketone) under acidic or neutral conditions.

Esterification : Reaction of the hydroxyl group with methyl chloride or methyl iodide in the presence of a base (e.g., K₂CO₃) to form the methyl ester.

Coupling of the Dichlorofluorophenyl Moiety : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 2,4-dichloro-5-fluorophenyl group.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Reaction progress is monitored by TLC and NMR .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Cyclopropyl protons : δ ~0.5–1.5 ppm (multiplet).
    • Aromatic protons : δ ~6.8–7.5 ppm (coupled with fluorine/chlorine substituents).
    • Hydroxyprop-2-enoate protons : δ ~5.5–6.5 ppm (doublets, J = 12–16 Hz for E-stereochemistry).
  • ESI-MS : Molecular ion [M+H]⁺ should match the calculated mass (e.g., C₁₅H₁₂Cl₂FNO₄: calc. 364.02; found 364.0) .
  • IR : Stretching vibrations for hydroxyl (~3200 cm⁻¹), ester carbonyl (~1720 cm⁻¹), and imine (~1640 cm⁻¹) groups.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants or missing peaks) be resolved?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation around the imine bond).
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to clarify ambiguous HMBC/HSQC correlations.
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
  • Synchrotron X-ray Crystallography : Resolve crystallographic data to confirm bond angles and stereochemistry .

Q. What strategies improve regioselectivity during cyclopropane ring formation in the presence of electron-withdrawing groups (e.g., Cl, F)?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
  • Catalyst Screening : Test Pd(II)/Cu(I) systems for cross-coupling reactions or Rh(II) carbenoids for [2+1] cyclopropanation.
  • Temperature Control : Lower temperatures (–20°C to 0°C) reduce side reactions from competing nucleophiles.
  • Computational Modeling : Perform DFT studies to predict regioselectivity trends based on frontier molecular orbitals .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Hydrolytic Stability :
    • Test in buffered solutions (pH 1–13) at 25–60°C; monitor degradation via HPLC.
    • Ester hydrolysis is accelerated under basic conditions (pH >10).
  • Thermal Stability :
    • Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for aryl esters).
    • Store at –20°C in inert atmospheres to prevent oxidation of the imine group .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., cytochrome P450).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational flexibility.
  • QSAR Studies : Corulate substituent effects (Cl, F) on bioactivity using Hammett σ constants or ML-based models .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the hydroxyprop-2-enoate group?

Methodological Answer:

  • pH Titration : Use potentiometric titration (0.1 M KCl, 25°C) to measure experimental pKa.
  • Solvent Correction : Apply the Yasuda-Shedlovsky equation for aqueous-organic mixtures.
  • Benchmark Calculations : Compare DFT-derived pKa (SMD solvation model) with experimental data; adjust basis sets (e.g., 6-311++G**) for accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.